molecular formula C20H24N6OS B15117855 2-Methyl-4-(oxan-4-yl)-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

2-Methyl-4-(oxan-4-yl)-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B15117855
M. Wt: 396.5 g/mol
InChI Key: XEDXKOLSAXSPEC-UHFFFAOYSA-N
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Description

2-Methyl-4-(oxan-4-yl)-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(oxan-4-yl)-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactionsThe final step involves the addition of the oxan-4-yl group under specific reaction conditions, such as controlled temperature and the use of catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(oxan-4-yl)-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-Methyl-4-(oxan-4-yl)-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(oxan-4-yl)-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(4-methyl-1-piperazinyl)-5H-thieno[2,3-b][1,5]benzodiazepine
  • 3-(hetero)aryl-substituted benzo[b]thieno[2,3-d]thiophenes
  • 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives

Uniqueness

2-Methyl-4-(oxan-4-yl)-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H24N6OS

Molecular Weight

396.5 g/mol

IUPAC Name

4-[4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]thieno[2,3-d]pyrimidine

InChI

InChI=1S/C20H24N6OS/c1-14-23-17(15-2-9-27-10-3-15)12-18(24-14)25-5-7-26(8-6-25)19-16-4-11-28-20(16)22-13-21-19/h4,11-13,15H,2-3,5-10H2,1H3

InChI Key

XEDXKOLSAXSPEC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=C4C=CSC4=NC=N3)C5CCOCC5

Origin of Product

United States

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